Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a piperazine core substituted with a 3-(tert-butoxy)-2-hydroxypropyl group and an ethyl carboxylate ester. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Piperazine derivatives are widely utilized in drug discovery due to their versatility in modulating physicochemical and pharmacokinetic properties. This compound’s tert-butoxy group introduces steric bulk and lipophilicity, while the hydroxyl group may participate in hydrogen bonding .
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4.ClH/c1-5-19-13(18)16-8-6-15(7-9-16)10-12(17)11-20-14(2,3)4;/h12,17H,5-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIBNRLXPCBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, identified by CAS number 1185325-82-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₄H₂₉ClN₂O₄
- Molecular Weight : 324.84 g/mol
- Structure : The compound features a piperazine ring, which is often associated with various biological activities including neuropharmacological effects.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential modulation of enzyme activity. Piperazine derivatives are known for their ability to act as agonists or antagonists at various receptors, particularly in the central nervous system.
Potential Targets:
- Dopamine Receptors : Some piperazine derivatives exhibit affinity for dopamine receptors, which may influence mood and behavior.
- Serotonin Receptors : Modulation of serotonin pathways could provide insights into antidepressant or anxiolytic effects.
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Antimicrobial Activity
Recent studies suggest that piperazine derivatives can possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate | TBD | TBD |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Case Studies
- Study on Antibacterial Efficacy : In vitro studies have demonstrated that piperazine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound's efficacy is still under investigation but shows promise in preliminary assays.
- Neuropharmacological Effects : Research has indicated that similar piperazine compounds can influence neurotransmitter release, suggesting potential applications in treating neurological disorders.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies are ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety Profile
Preliminary toxicological assessments indicate that while piperazine derivatives can exhibit beneficial effects, they may also pose risks depending on dosage and administration routes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following structurally related piperazine derivatives are analyzed for comparative purposes:
Table 1: Structural Comparison of Piperazine Derivatives
Physicochemical Properties
- Solubility : All compounds are hydrochloride salts, improving solubility in polar solvents. The hydroxyl group further aids solubility through hydrogen bonding.
- Stability: The tert-butoxy group may confer stability against hydrolysis compared to acetylphenoxy derivatives (e.g., ), which are prone to deacetylation under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
